N-(4-methoxybenzyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide
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Overview
Description
N-(4-methoxybenzyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a methoxybenzyl group and a pyridinyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Methoxybenzyl Group: This step often involves nucleophilic substitution reactions where a methoxybenzyl halide reacts with the piperidine ring.
Attachment of the Pyridinyl Group: The pyridinyl group is introduced via etherification reactions, where a pyridinyl alcohol reacts with the piperidine derivative.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through amidation reactions using carboxylic acid derivatives and amines.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
N-(4-methoxybenzyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxybenzyl)-3-(pyridin-3-yloxy)piperidine-1-carboxamide
- N-(4-methoxybenzyl)-3-(pyridin-2-yloxy)piperidine-1-carboxamide
- N-(4-methoxybenzyl)-3-(pyridin-4-yloxy)piperidine-1-sulfonamide
Uniqueness
N-(4-methoxybenzyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both methoxybenzyl and pyridinyl groups provides unique chemical properties that can be leveraged in various applications.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-pyridin-4-yloxypiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-24-16-6-4-15(5-7-16)13-21-19(23)22-12-2-3-18(14-22)25-17-8-10-20-11-9-17/h4-11,18H,2-3,12-14H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOXILVKCIBVNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CCCC(C2)OC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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